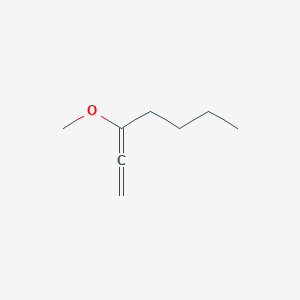
3-Methoxyhepta-1,2-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyhepta-1,2-diene is an organic compound with the molecular formula C8H14O It is a diene, meaning it contains two double bonds, and is characterized by the presence of a methoxy group (-OCH3) attached to the third carbon of the hepta-1,2-diene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyhepta-1,2-diene can be achieved through several methods. One common approach involves the reaction of hepta-1,2-diene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the addition of the methoxy group to the diene. Another method involves the use of organometallic reagents, such as Grignard reagents, to introduce the methoxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxyhepta-1,2-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
3-Methoxyhepta-1,2-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxyhepta-1,2-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of double bonds, making it reactive towards electrophiles. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Hepta-1,2-diene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3-Methylhepta-1,2-diene: Contains a methyl group instead of a methoxy group, affecting its chemical properties and reactivity.
3-Ethoxyhepta-1,2-diene: Similar structure but with an ethoxy group, leading to different reactivity and applications.
Uniqueness: 3-Methoxyhepta-1,2-diene is unique due to the presence of the methoxy group, which enhances its reactivity in nucleophilic substitution reactions and provides additional sites for hydrogen bonding. This makes it a valuable compound in organic synthesis and various research applications.
Propiedades
Número CAS |
20524-91-8 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
InChI |
InChI=1S/C8H14O/c1-4-6-7-8(5-2)9-3/h2,4,6-7H2,1,3H3 |
Clave InChI |
DSJNGSNJYYTGJI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















